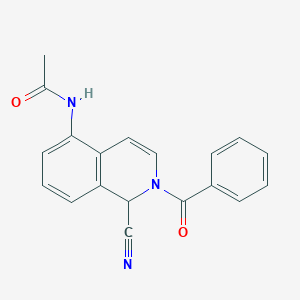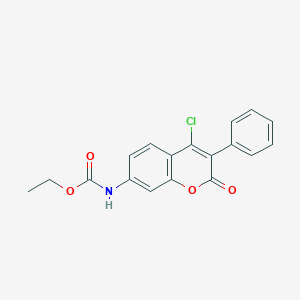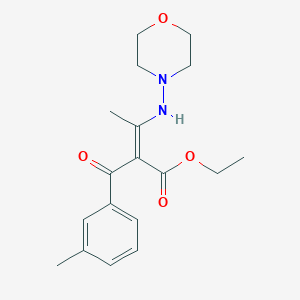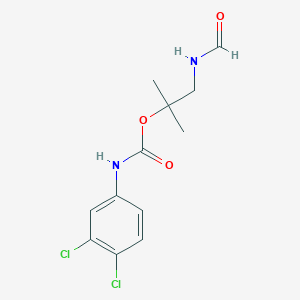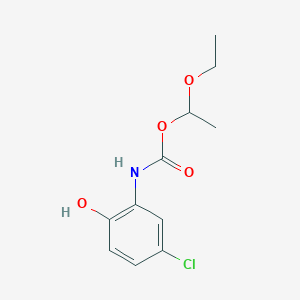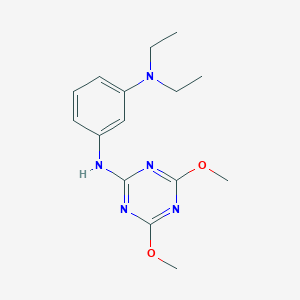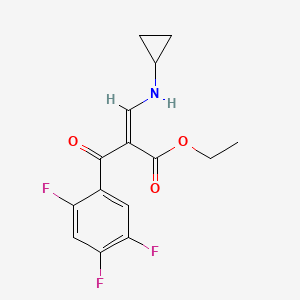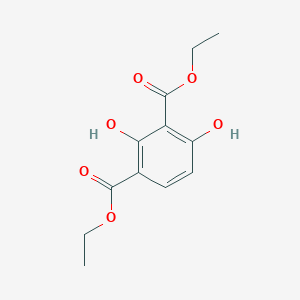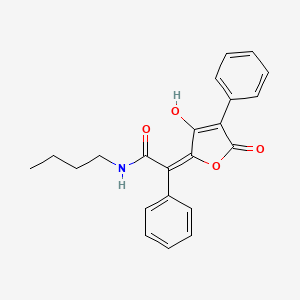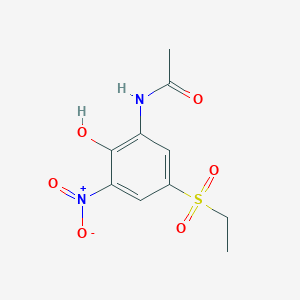
N-(5-ethylsulfonyl-2-hydroxy-3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethylsulfonyl-2-hydroxy-3-nitrophenyl)acetamide is an organic compound characterized by its unique structure, which includes an ethylsulfonyl group, a hydroxyl group, and a nitro group attached to a phenyl ring, along with an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethylsulfonyl-2-hydroxy-3-nitrophenyl)acetamide typically involves multiple steps, starting with the nitration of a suitable phenol derivative to introduce the nitro group. This is followed by sulfonylation to attach the ethylsulfonyl group. The final step involves the acylation of the resulting compound to form the acetamide moiety. Common reagents used in these reactions include nitric acid for nitration, ethylsulfonyl chloride for sulfonylation, and acetic anhydride for acylation. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反应分析
Types of Reactions
N-(5-ethylsulfonyl-2-hydroxy-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
科学研究应用
N-(5-ethylsulfonyl-2-hydroxy-3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-(5-ethylsulfonyl-2-hydroxy-3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, the nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity.
相似化合物的比较
N-(5-ethylsulfonyl-2-hydroxy-3-nitrophenyl)acetamide can be compared with other similar compounds, such as:
N-(2-hydroxy-5-nitrophenyl)acetamide: Lacks the ethylsulfonyl group, resulting in different chemical and biological properties.
N-(2-hydroxy-3-nitrophenyl)acetamide: Similar structure but without the ethylsulfonyl group, affecting its reactivity and applications.
N-(2-hydroxy-5-nitrosophenyl)acetamide: Contains a nitroso group instead of a nitro group, leading to different redox properties and biological activities.
属性
IUPAC Name |
N-(5-ethylsulfonyl-2-hydroxy-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-3-19(17,18)7-4-8(11-6(2)13)10(14)9(5-7)12(15)16/h4-5,14H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYXYGMLMDGSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![phenyl N-methyl-N-[N'-(methylsulfamoyl)-N-phenylcarbamimidoyl]carbamate](/img/structure/B8044227.png)
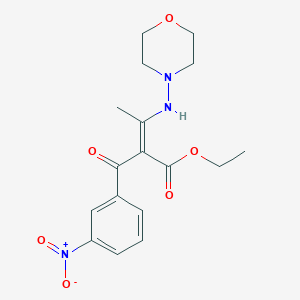
![1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide](/img/structure/B8044236.png)
![1-[2-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide](/img/structure/B8044247.png)
